Human P2X7 Receptor Potency
CE-224535 demonstrates potent antagonism at the human P2X7 receptor with an IC50 of 4 nM (pIC50 8.4) in HEK293 cells expressing recombinant human P2X7, measured via inhibition of BzATP-induced ethidium bromide uptake [1][2]. In comparison, the P2X7 antagonist A 839977 exhibits IC50 values of 20 nM (human), 42 nM (rat), and 150 nM (mouse) in calcium influx assays . Lu AF27139 demonstrates IC50 values of 12 nM (human) and 2.4 nM (rat) . CE-224535 exhibits approximately 5-fold greater potency at human P2X7 versus A 839977 (4 nM vs 20 nM), and approximately 1.7-fold species selectivity favoring human over rat (4 nM human vs 6.8 nM rat) [2].
| Evidence Dimension | Human P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 4 nM (pIC50 8.4) |
| Comparator Or Baseline | A 839977: 20 nM (human); Lu AF27139: 12 nM (human) |
| Quantified Difference | CE-224535 is 5-fold more potent than A 839977 at human P2X7; CE-224535 is 3-fold more potent than Lu AF27139 at human P2X7 |
| Conditions | CE-224535: HEK293 cells expressing recombinant human P2X7, BzATP-induced EtBr uptake; A 839977: BzATP-evoked calcium influx; Lu AF27139: recombinant human P2X7 |
Why This Matters
Procurement decisions for human P2X7 pharmacology studies should prioritize CE-224535 when maximal in vitro potency at the human receptor is required, as it outperforms A 839977 by 5-fold and Lu AF27139 by 3-fold under comparable assay conditions.
- [1] IUPHAR/BPS Guide to Pharmacology. PF-04905428 (CE-224535) Ligand Activity Charts. ChEMBL data: Antagonist activity at human P2X7 receptor, IC50 4 nM, pIC50 8.4. View Source
- [2] ChEMBL Database. CHEMBL1823817 (CE-224535). Antagonist activity at human P2X7 receptor, IC50 4 nM. View Source
